molecular formula C51H46N6O6 B1145870 1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate CAS No. 1246818-56-3

1-(((Cyclohexyloxy)carbonyl)oxy)ethyl 2-methoxy-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B1145870
CAS No.: 1246818-56-3
M. Wt: 838.965
InChI Key: UUYPXHSBAQWYJD-UHFFFAOYSA-N
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Description

1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole core, which is known for its biological activity, and a tetrazole group, which is often used in medicinal chemistry for its bioisosteric properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate typically involves multiple steps, including the formation of the benzimidazole core, the introduction of the tetrazole group, and the final esterification with cyclohexyloxycarbonyl. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution reactions could introduce new functional groups like halogens or alkyl chains.

Scientific Research Applications

1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Medicine: The compound’s potential therapeutic properties could be explored for drug development.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate: This compound shares structural similarities with other benzimidazole derivatives and tetrazole-containing compounds.

    Benzimidazole Derivatives: These compounds are known for their biological activity and are used in various therapeutic applications.

    Tetrazole-Containing Compounds: Tetrazoles are often used in medicinal chemistry for their bioisosteric properties, making them valuable in drug design.

Uniqueness

The uniqueness of 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2’-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1’-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate lies in its combination of a benzimidazole core and a tetrazole group, which may confer unique biological and chemical properties. This combination allows for diverse applications and potential therapeutic benefits.

Properties

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-methoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H46N6O6/c1-35(62-50(59)63-41-24-13-6-14-25-41)61-48(58)44-28-17-29-45-46(44)56(49(52-45)60-2)34-36-30-32-37(33-31-36)42-26-15-16-27-43(42)47-53-54-55-57(47)51(38-18-7-3-8-19-38,39-20-9-4-10-21-39)40-22-11-5-12-23-40/h3-5,7-12,15-23,26-33,35,41H,6,13-14,24-25,34H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUYPXHSBAQWYJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C1=C2C(=CC=C1)N=C(N2CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)OC)OC(=O)OC9CCCCC9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H46N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858546
Record name 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

838.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246818-56-3
Record name 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 2-methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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